molecular formula C12H10N2O6 B13708574 Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B13708574
M. Wt: 278.22 g/mol
InChI Key: WIEUJGLOFZDUIT-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and nitro groups, in particular, contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 5-(4-hydroxy-3-nitrophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10N2O6/c1-2-19-12(16)8-6-11(20-13-8)7-3-4-10(15)9(5-7)14(17)18/h3-6,15H,2H2,1H3

InChI Key

WIEUJGLOFZDUIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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